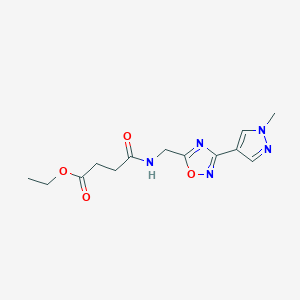
ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an ester, as suggested by the “ethyl … oxobutanoate” portion of the name. It also contains a pyrazole ring (“1-methyl-1H-pyrazol-4-yl”) and an oxadiazole ring (“1,2,4-oxadiazol-5-yl”). Both pyrazoles and oxadiazoles are heterocyclic compounds, meaning they contain atoms of at least two different elements as members of their ring structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, along with the ester group. These functional groups would likely confer specific physical and chemical properties to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the ester group might make the compound relatively polar, affecting its solubility in different solvents .科学的研究の応用
Synthesis Routes and Characterization
Synthesis Methods : The synthesis of various pyrazole and oxadiazole derivatives, closely related to ethyl 4-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-4-oxobutanoate, often involves multistep reactions starting from key compounds like ethyl 3-oxobutanoate. These processes utilize various catalysts and intermediates to achieve the desired chemical structures (Mu et al., 2016).
Characterization Techniques : These compounds are typically characterized using a range of spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry, and sometimes X-ray crystallography for detailed molecular structure analysis (Kariyappa et al., 2016).
Biological Activities
Antimicrobial Activity : Some of the synthesized pyrazole and oxadiazole derivatives exhibit antimicrobial properties. They are tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth (Siddiqui et al., 2013).
Antifungal and Antioxidant Activities : Similar derivatives have also been evaluated for their antifungal susceptibilities, with some showing moderate antifungal activity. Additionally, these compounds are assessed for their antioxidant properties, indicating their potential utility in various biomedical applications (Mu et al., 2016).
Corrosion Inhibition : Certain pyrazole derivatives, closely related to the compound , have been explored as corrosion inhibitors for metals like mild steel. These studies include assessments of their efficacy in industrial applications like metal pickling processes (Dohare et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-3-21-12(20)5-4-10(19)14-7-11-16-13(17-22-11)9-6-15-18(2)8-9/h6,8H,3-5,7H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJMQIKHXJKARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1=NC(=NO1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

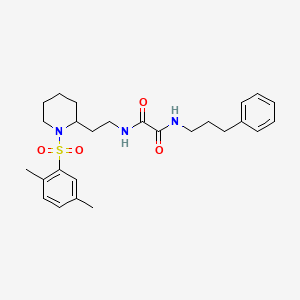
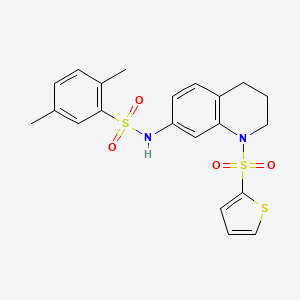
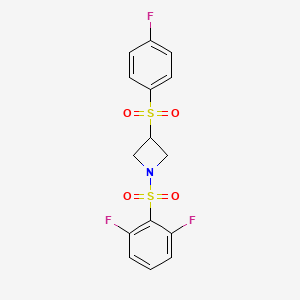

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2867281.png)

![1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2867283.png)
![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)
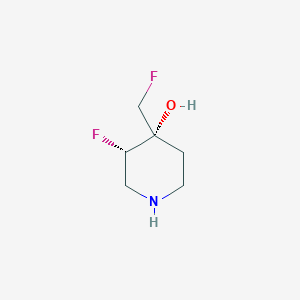
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2867287.png)
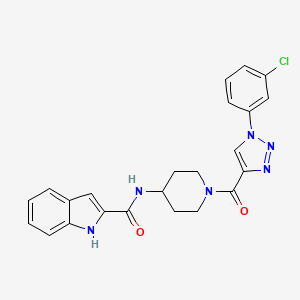
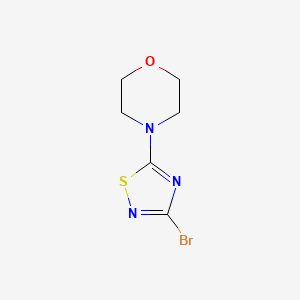
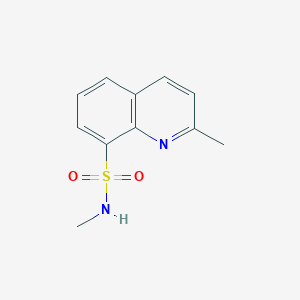
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2867298.png)